molecular formula C14H17NO3 B13446521 4-(2-Ethyl-6-methylphenyl)-5-methyl-2,3-morpholinedione

4-(2-Ethyl-6-methylphenyl)-5-methyl-2,3-morpholinedione

Cat. No.: B13446521
M. Wt: 247.29 g/mol
InChI Key: IOUQBHFOFHGTFI-UHFFFAOYSA-N
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Description

4-(2-Ethyl-6-methylphenyl)-5-methyl-2,3-morpholinedione is an organic compound with a complex structure that includes a morpholine ring and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Ethyl-6-methylphenyl)-5-methyl-2,3-morpholinedione typically involves the reaction of 2-ethyl-6-methylphenyl isocyanate with a suitable precursor to form the morpholine ring. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as solid-phase extraction and the use of polymeric sorbents can be employed to purify the compound from reaction mixtures .

Chemical Reactions Analysis

Types of Reactions

4-(2-Ethyl-6-methylphenyl)-5-methyl-2,3-morpholinedione can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce more saturated compounds.

Scientific Research Applications

4-(2-Ethyl-6-methylphenyl)-5-methyl-2,3-morpholinedione has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2-Ethyl-6-methylphenyl)-5-methyl-2,3-morpholinedione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

4-(2-Ethyl-6-methylphenyl)-5-methyl-2,3-morpholinedione is unique due to its specific structural features, such as the combination of the morpholine ring and the phenyl group

Properties

Molecular Formula

C14H17NO3

Molecular Weight

247.29 g/mol

IUPAC Name

4-(2-ethyl-6-methylphenyl)-5-methylmorpholine-2,3-dione

InChI

InChI=1S/C14H17NO3/c1-4-11-7-5-6-9(2)12(11)15-10(3)8-18-14(17)13(15)16/h5-7,10H,4,8H2,1-3H3

InChI Key

IOUQBHFOFHGTFI-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC(=C1N2C(COC(=O)C2=O)C)C

Origin of Product

United States

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